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Mercury-200 (2°°Hg), a stable isotope of mercury, possesses a unique nuclear structure that
offers insights into the interplay of collective and single-particle behaviors in heavy nuclei.
Comprising 80 protons and 120 neutrons, its structure is characterized by a nearly spherical
shape, a departure from the weakly oblate deformations observed in lighter mercury isotopes.
This guide provides an in-depth analysis of the nuclear properties of 2°°Hg, detailing the
experimental methodologies used to elucidate its structure and presenting the collated data in
a clear, accessible format.

Core Nuclear Properties and Energy Levels

The fundamental properties of the Mercury-200 nucleus have been established through
numerous experimental and theoretical investigations. The nucleus is characterized by a
ground state spin and parity of 0*. Key quantitative data, including adopted energy levels, spin-
parity assignments, and gamma-ray transition energies, are summarized in the tables below.
This information is critical for understanding the excitation spectrum and the underlying nuclear

forces.

Table 1: Adopted Energy Levels of Mercury-200
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Level Energy (keV) Spin and Parity (Jr) Half-life
0.0 o+ STABLE
368.03 2+ 40.7 ps
825.5 o+ 0.28 ns
947.4 2% 13.8 ps
1029.4 4+ 4.2 ps
1254.1 2%

1497.1 3*

1515.1 o+

1552.1 (2%)

1570.0 1+

1573.3 (4%)

1593.1 5~ 0.95ns
1641.9 B4

1659.0 3*

1695.5 (4%)

1775.6 o+

1858.0 7" 1.0ns
1883.0 5~

1908.7 (6%)

1972.5 9- 42 us

Data sourced from the Evaluated Nuclear Structure Data File (ENSDF).

Table 2: Adopted Gamma Radiations from Mercury-200

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Reduced
Initial Level Final Level Gamma-ray . ] Transition
Energy (keV) Energy (keV) Energy (keV) Multipolarity Probability,
B(E2) (W.u.)
368.03 0.0 368.03 E2 33.6
825.5 368.03 457.5 E2 41
947.4 0.0 947.4 E2 0.0069
947.4 368.03 579.4 M1+E2
1029.4 368.03 661.4 E2 47
1254.1 0.0 1254.1 E2 0.016
1254.1 368.03 886.1 M1+E2
1254.1 825.5 428.6 E2 108
1497.1 368.03 1129.1
1497.1 947.4 549.7
1515.1 368.03 1147.1 E2 11
1552.1 368.03 1184.1
1570.0 0.0 1570.0 M1
1573.3 368.03 1205.3
1573.3 1029.4 543.9
1593.1 0.0 1593.1 ES5
1641.9 368.03 1273.9
1641.9 1029.4 612.5
1659.0 368.03 1291.0
1659.0 947.4 711.6
1695.5 368.03 1327.5
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1695.5 1029.4 666.1

1775.6 368.03 1407.6

1858.0 1593.1 264.9 E2
1883.0 1593.1 289.9 M1+E2
1908.7 1029.4 879.3 E2
1972.5 1858.0 1145 E2

Data sourced from the Evaluated Nuclear Structure Data File (ENSDF) and associated
publications.

Theoretical Frameworks for Understanding Mercury-
200

The nuclear structure of heavy nuclei like Mercury-200 is described by a variety of theoretical
models. These models provide a framework for interpreting experimental data and predicting
nuclear properties.

o The Shell Model: This model is analogous to the atomic shell model, where nucleons
(protons and neutrons) occupy quantized energy levels or "shells" within the nucleus.[1]
Nuclei with filled shells exhibit enhanced stability. The shell model is particularly successful in
explaining the spin, parity, and magnetic moments of nuclear ground and excited states.

» Collective Models: These models treat the nucleus as a whole, focusing on collective
motions such as rotations and vibrations. The Liquid Drop Model, one of the earliest
collective models, describes the nucleus as a droplet of incompressible nuclear fluid and is
successful in explaining binding energies and nuclear fission.[2][3]

o Covariant Density Functional Theory (CDFT): This is a more modern and sophisticated
approach that describes the nucleus as a system of interacting nucleons within a relativistic
framework. CDFT has been used to study the chain of mercury isotopes and has
successfully predicted the transition to a more spherical structure in 2°°Hg.[4]
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The general workflow for a theoretical nuclear structure calculation, particularly within the shell
model framework, involves several key steps.

Input

Define Nucleon-Nucleon Define Single-Particle
Interaction (Potential) Basis States

Calculation

Construct Hamiltonian Matrix

Diagonalize Hamiltonian

Output
Y

A
Eigenvalues (Energy Levels) Eigenvectors (Wavefunctions)

Predicted Observables

Spins and Parities Transition Probabilities Moments (Magnetic, Quadrupole)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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